molecular formula C16H20FNO7S B6975883 4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid

4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid

Cat. No.: B6975883
M. Wt: 389.4 g/mol
InChI Key: BCIVLXIPXDOPBO-UHFFFAOYSA-N
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Description

4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid is a complex organic compound with a unique structure that combines a fluoro-substituted phenyl ring, a morpholine ring, and a carboxylic acid group

Properties

IUPAC Name

4-[3-fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO7S/c17-13-7-12(1-2-14(13)25-10-11-3-5-23-9-11)26(21,22)18-4-6-24-15(8-18)16(19)20/h1-2,7,11,15H,3-6,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIVLXIPXDOPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=C(C=C(C=C2)S(=O)(=O)N3CCOC(C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluoro-substituted phenyl ring and the morpholine ring The oxolan-3-ylmethoxy group is introduced through a nucleophilic substitution reaction, followed by the sulfonylation of the morpholine ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis systems can also improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-Fluoro-4-(methoxy)phenyl]sulfonylmorpholine-2-carboxylic acid
  • 4-[3-Fluoro-4-(ethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid
  • 4-[3-Fluoro-4-(propoxy)phenyl]sulfonylmorpholine-2-carboxylic acid

Uniqueness

4-[3-Fluoro-4-(oxolan-3-ylmethoxy)phenyl]sulfonylmorpholine-2-carboxylic acid is unique due to the presence of the oxolan-3-ylmethoxy group, which can impart different chemical and biological properties compared to similar compounds. This structural variation can affect the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for research and development.

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